The primary source of butirosin is the soil bacterium Bacillus circulans, specifically strains such as SANK 72073 and NRRL B3312. These strains have been extensively studied for their biosynthetic capabilities and genetic makeup related to butirosin production . Recent genomic studies have also identified additional strains capable of producing butirosin, expanding its potential sources within the Bacillus genus .
Butirosin is classified as an aminoglycoside antibiotic due to its mechanism of action, which involves binding to bacterial ribosomes and inhibiting protein synthesis. It is structurally characterized by the presence of a 2-deoxystreptamine core and a distinctive amino acid side chain, which differentiates it from other aminoglycosides like gentamicin and neomycin .
The biosynthesis of butirosin involves a series of enzymatic reactions encoded by a specific biosynthetic gene cluster located on the chromosome of Bacillus circulans. Key genes involved include btrA, btrB, and btrC, which are responsible for the initial steps in the formation of the 2-deoxystreptamine core and subsequent modifications leading to the final product .
The biosynthetic pathway begins with the formation of 4-amino-2-hydroxybutyric acid through a series of enzymatic transformations involving acyl carrier proteins and various enzymes such as BtrK and BtrN. These enzymes facilitate critical steps such as decarboxylation and hydroxylation, which are essential for constructing the unique side chain of butirosin .
The molecular structure of butirosin features a central 2-deoxystreptamine core with a hydroxylated side chain at the C-1 position. This configuration is crucial for its biological activity and interaction with bacterial ribosomes.
The molecular formula for butirosin is C₁₃H₁₉N₃O₅, with a molecular weight of approximately 299.30 g/mol. The compound exhibits several functional groups that contribute to its solubility and reactivity in biological systems .
Butirosin undergoes various chemical reactions during its biosynthesis, including:
These reactions are facilitated by specific enzymes encoded in the butirosin biosynthetic gene cluster, ensuring efficient production .
The enzymatic reactions are highly regulated and involve cofactors such as pyridoxal phosphate, which are essential for enzyme activity. The detailed mechanisms of these reactions have been elucidated through biochemical assays and structural studies using techniques like X-ray crystallography .
Butirosin exerts its antibacterial effects primarily by binding to the bacterial ribosome's 30S subunit. This binding disrupts protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional proteins.
Studies have shown that butirosin has a high affinity for ribosomal RNA, which enhances its effectiveness against susceptible bacterial strains. The unique structural features of butirosin allow it to evade certain resistance mechanisms employed by bacteria .
Butirosin is typically a white to off-white powder that is soluble in water and methanol. Its solubility profile makes it suitable for formulation in various pharmaceutical preparations.
Butirosin is primarily used in clinical settings as an antibiotic against Gram-negative bacterial infections. Its unique mechanism makes it a valuable option in treating infections caused by resistant strains. Additionally, ongoing research explores its potential applications in combination therapies to enhance efficacy against multidrug-resistant bacteria .
Butirosin is a naturally occurring aminoglycoside antibiotic complex characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Structurally, it belongs to the 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycosides, distinguished by a unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the C-1 amino group of the 2-DOS ring [1] [5]. This modification is critical for its mechanism of action: binding to the bacterial 30S ribosomal subunit, inducing mRNA misreading, and disrupting protein synthesis . The antibiotic exists as a mixture of two epimers, butirosin A (80–85%) and butirosin B, which differ in stereochemistry at the C-1″ position of the pentose moiety [1] [8].
Butirosin was first isolated in 1971 from the soil bacterium Bacillus circulans (reclassified as Niallia circulans) by researchers at Takeda Chemical Industries, Japan [1] [3]. Initial studies demonstrated its efficacy against pathogens like Pseudomonas aeruginosa, including gentamicin-resistant strains, which spurred significant interest in its clinical potential [3]. Concurrently, a second producing strain, Bacillus vitellinus (now reclassified as Paenibacillus chitinolyticus), was identified [4]. Early in vitro and murine studies confirmed butirosin’s bactericidal properties and ability to treat acute infections caused by Enterobacter, Klebsiella, Salmonella, and Shigella species [3].
Butirosin’s historical importance lies primarily in its AHBA side chain, which sterically hinders binding to many aminoglycoside-modifying enzymes (AMEs)—the primary drivers of bacterial resistance. This property inspired the development of semisynthetic aminoglycosides like amikacin and isepamicin, designed to overcome resistance [5] [6]. However, butirosin itself remains susceptible to phosphorylation by the resistance enzyme APH(3′)-IIIa, a limitation that has fueled ongoing structural biology research to design next-generation derivatives [6]. Its role as a model for bypassing AME-mediated resistance continues to influence antibiotic design strategies.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0